molecular formula C16H12F2N6 B12397866 Lrrk2-IN-8

Lrrk2-IN-8

货号: B12397866
分子量: 326.30 g/mol
InChI 键: NTLDJWYHDAANKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lrrk2-IN-8 is a small molecule inhibitor specifically designed to target leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. LRRK2 is involved in various cellular processes, including autophagy, endocytosis, and mitochondrial homeostasis. Mutations in the LRRK2 gene are a common genetic cause of Parkinson’s disease, making LRRK2 a significant target for therapeutic intervention .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Lrrk2-IN-8 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing large-scale reactors for the synthesis. Quality control measures are implemented to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions

Lrrk2-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications .

科学研究应用

Lrrk2-IN-8 has a wide range of scientific research applications, including:

作用机制

Lrrk2-IN-8 exerts its effects by specifically inhibiting the kinase activity of LRRK2. The compound binds to the ATP-binding site of LRRK2, preventing its phosphorylation activity. This inhibition disrupts downstream signaling pathways, including those involving Rab proteins, which are critical for cellular processes like autophagy and endocytosis. By inhibiting LRRK2, this compound helps in reducing the pathological effects associated with LRRK2 mutations in Parkinson’s disease .

相似化合物的比较

Lrrk2-IN-8 is compared with other LRRK2 inhibitors such as:

    LRRK2-IN-1: Another type I kinase inhibitor with a different binding affinity and selectivity profile.

    GNE-7915: A type I inhibitor with distinct pharmacokinetic properties.

    Rebastinib: A type II inhibitor that binds to the inactive conformation of LRRK2.

    Ponatinib: Another type II inhibitor with a broader kinase inhibition profile

Uniqueness

This compound is unique due to its high selectivity and potency towards LRRK2, making it a valuable tool for studying LRRK2-related pathways and developing targeted therapies for Parkinson’s disease .

Conclusion

This compound is a potent and selective inhibitor of LRRK2, with significant applications in scientific research and potential therapeutic use in Parkinson’s disease. Its unique properties and mechanism of action make it a valuable compound for understanding and targeting LRRK2-related pathways.

属性

分子式

C16H12F2N6

分子量

326.30 g/mol

IUPAC 名称

8-(2,6-difluorophenyl)-3,4,7,9,13,14-hexazatetracyclo[7.6.1.02,6.013,16]hexadeca-1(16),2(6),4,7,14-pentaene

InChI

InChI=1S/C16H12F2N6/c17-10-3-1-4-11(18)13(10)15-21-12-8-19-22-14(12)9-7-20-24-6-2-5-23(15)16(9)24/h1,3-4,7-8H,2,5-6H2,(H,19,22)

InChI 键

NTLDJWYHDAANKC-UHFFFAOYSA-N

规范 SMILES

C1CN2C3=C(C=NN3C1)C4=C(C=NN4)N=C2C5=C(C=CC=C5F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。